3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide
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Overview
Description
3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a complex organic compound that features a fluorophenyl group, a thiophenyl-pyrazinyl moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the fluorophenyl and thiophenyl-pyrazinyl components. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide
- 3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide
- 3-(2-methylphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide
Uniqueness
3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound, alter its electronic properties, and improve its binding affinity to biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-14-5-2-1-4-13(14)7-8-17(23)22-12-15-18(21-10-9-20-15)16-6-3-11-24-16/h1-6,9-11H,7-8,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEFBOGBTAQYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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